The compound is classified under the category of quinazoline derivatives, which are known for their diverse biological properties, including antibacterial and anticancer activities. Methyl 2-chloroquinazoline-6-carboxylate can be sourced from chemical suppliers such as VWR and BenchChem, which provide detailed information about its chemical properties and synthesis methods .
The synthesis of methyl 2-chloroquinazoline-6-carboxylate typically involves the following steps:
The molecular structure of methyl 2-chloroquinazoline-6-carboxylate can be represented using various chemical notation systems:
InChI=1S/C10H7ClN2O2/c1-15-9(14)6-2-3-8-7(4-6)5-12-10(11)13-8/h2-5H,1H3
NURBZIINUBTMRI-UHFFFAOYSA-N
COC(=O)C1=CC2=CN=C(N=C2C=C1)Cl
These representations highlight the compound's functional groups and provide insight into its reactivity and interactions with biological targets.
Methyl 2-chloroquinazoline-6-carboxylate can participate in various chemical reactions, including:
The specific conditions for these reactions depend on the desired products and may require catalysts or specific solvents.
The mechanism of action for methyl 2-chloroquinazoline-6-carboxylate primarily relates to its interaction with biological targets. It is believed to act through:
Research into its specific mechanisms is ongoing, particularly regarding its potential as an antibacterial or anticancer agent .
Methyl 2-chloroquinazoline-6-carboxylate exhibits several notable physical properties:
Key chemical properties include:
These properties are crucial for understanding how the compound behaves in various chemical environments .
Methyl 2-chloroquinazoline-6-carboxylate has potential applications in several scientific fields:
Ongoing research aims to further elucidate its applications and enhance its efficacy in therapeutic contexts .
CAS No.: 85551-10-6
CAS No.: 58-36-6
CAS No.: 1306-05-4
CAS No.:
CAS No.: 290308-51-9